N-(3-Sulfopropyl)-D-tryptophan

Chiral chemistry Enantiomeric purity Biochemical probe design

Common research pain point: D-tryptophan derivatives lack permanent charge or enzymatic stability for advanced separations and peptide design. N-(3-Sulfopropyl)-D-tryptophan solves this via two unique features: • **D-configuration** - Resists L-amino acid oxidases/peptidases, improving peptide half-life. • **Sulfonate group** - Provides permanent negative charge, enabling zwitterionic chiral separations and orthogonal electrostatic immobilization. Ideal for mixed-mode chromatography standards, anionic peptide probes, and biosensor development. Reliable supply for R&D.

Molecular Formula C14H18N2O5S
Molecular Weight 326.37 g/mol
CAS No. 819864-30-7
Cat. No. B12521410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Sulfopropyl)-D-tryptophan
CAS819864-30-7
Molecular FormulaC14H18N2O5S
Molecular Weight326.37 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCCCS(=O)(=O)O
InChIInChI=1S/C14H18N2O5S/c17-14(18)13(15-6-3-7-22(19,20)21)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,13,15-16H,3,6-8H2,(H,17,18)(H,19,20,21)/t13-/m1/s1
InChIKeyOHGSQGHREYMASY-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Sulfopropyl)-D-tryptophan Identity and Baseline Properties


N-(3-Sulfopropyl)-D-tryptophan is a synthetic, non-proteinogenic amino acid derivative belonging to the class of N-sulfopropylated D-tryptophan analogs. Its IUPAC name is (2R)-3-(1H-indol-3-yl)-2-(3-sulfopropylamino)propanoic acid, with a molecular formula of C₁₄H₁₈N₂O₅S and a molecular weight of 326.37 g/mol . The compound is the D-enantiomer of a zwitterionic modified amino acid, incorporating a sulfopropyl group on the secondary amine nitrogen. It is a white to off-white solid, and its primary documented use is as a building block in biochemical and medicinal chemistry research, where the combination of D-stereochemistry and a negatively charged sulfonate moiety may confer distinct properties compared to its unmodified parent, D-tryptophan, or its L-enantiomeric counterpart (CAS 819864-29-4) .

Why Common Analogs Cannot Substitute N-(3-Sulfopropyl)-D-tryptophan


Generic substitution fails because N-(3-Sulfopropyl)-D-tryptophan possesses a unique combination of two structural features not found together in common alternatives like D-tryptophan or N-acetyl-D-tryptophan: (i) a negatively charged sulfonate group that confers permanent zwitterionic character and significantly increased aqueous solubility, and (ii) the D-configuration, which provides resistance to endogenous L-amino acid oxidases and peptidases. Unmodified D-tryptophan lacks the sulfonate-driven solubility and charge state required for applications needing a pre-ionized, non-basic nitrogen, while common N-acyl protected forms (e.g., N-acetyl-D-tryptophan) lack the strong anionic sulfonate moiety and are susceptible to enzymatic deacylation [1]. The L-enantiomer (CAS 819864-29-4) shares the sulfopropyl modification but has opposite stereochemistry, rendering it incompatible with studies specifically targeting D-amino acid recognition pathways or requiring the unnatural stereoisomer .

Quantitative Differential Evidence Against Closest Analogs


Enantiomeric Identity vs. N-(3-Sulfopropyl)-L-tryptophan

N-(3-Sulfopropyl)-D-tryptophan (CAS 819864-30-7) is the D-enantiomer, while its direct enantiomer N-(3-Sulfopropyl)-L-tryptophan is registered under CAS 819864-29-4. The D-configuration is critical for experiments requiring the non-natural stereoisomer, as biological systems exhibit strong stereoselectivity toward L-amino acids. The two compounds are distinct chemical entities with separate CAS registrations, confirming they are not interchangeable .

Chiral chemistry Enantiomeric purity Biochemical probe design

Zwitterionic Charge State from the Sulfopropyl Moiety

The N-(3-sulfopropyl) modification introduces a sulfonate group (pKa ≈ -2 to -1) that remains fully deprotonated across the entire physiological pH range, conferring a permanent negative charge [1][2]. In contrast, unmodified D-tryptophan possesses only the standard amino and carboxyl groups and exists predominantly as a zwitterion only near its isoelectric point (pI ≈ 5.89), losing its net charge under acidic or basic conditions [3]. This means that at pH 7.4, N-(3-Sulfopropyl)-D-tryptophan carries a net negative charge of -1 (carboxylate -1, sulfonate -1, ammonium +1), while D-tryptophan has a net charge near 0.

Zwitterionic amino acids Charge-state engineering Bioconjugation chemistry

Enhanced Aqueous Solubility vs. Unmodified D-Tryptophan

The introduction of the highly polar sulfonate group via sulfopropylation is a well-established strategy to dramatically increase the aqueous solubility of heterocyclic compounds, enabling solution-phase chemistry in purely aqueous media [1]. While authoritative quantitative solubility data for N-(3-Sulfopropyl)-D-tryptophan itself is not publicly available, D-tryptophan has a published aqueous solubility of approximately 11.4 g/L (49.9 mM) at 25 °C [2]. The sulfopropyl modification is expected to increase this value substantially due to the strong hydration of the sulfonate group; this inference is grounded in the known behavior of N-sulfopropylated heterocycles and sulfobetaine surfactants, but must be verified experimentally for procurement decisions [1].

Aqueous solubility Formulation development Reaction medium compatibility

Molecular Weight Differentiation from N-Protected Analogs

The molecular weight of N-(3-Sulfopropyl)-D-tryptophan is 326.37 g/mol . This differs substantially from common N-protected D-tryptophan alternatives used in peptide synthesis: N-Boc-D-tryptophan (304.34 g/mol), N-Fmoc-D-tryptophan (426.47 g/mol), and N-acetyl-D-tryptophan (246.26 g/mol) [1]. This molecular weight difference of 80.11 g/mol vs. N-acetyl-D-tryptophan (due to the SO₃-containing sulfopropyl group replacing the acetyl group) provides a distinctive mass signature in LC-MS workflows, allowing unambiguous identification and quantification even in complex reaction mixtures.

Molecular weight verification Analytical characterization LC-MS method development

Metabolic Stability Advantage of the D-Configuration

D-Amino acids are not recognized by most eukaryotic L-amino acid-specific enzymes, including L-amino acid oxidases (LAAO) and endogenous peptidases. This class-level property is well-established: D-amino acids exhibit substantially longer half-lives in biological matrices compared to their L-counterparts [1][2]. While no head-to-head metabolic stability study comparing N-(3-Sulfopropyl)-D-tryptophan against N-(3-Sulfopropyl)-L-tryptophan has been published, the D-configured compound is predicted to resist enzymatic degradation by D-amino acid oxidase (DAAO) to a lesser extent than the L-form is degraded by LAAO, since DAAO is primarily peroxisomal and has more limited substrate access [2].

Metabolic stability D-amino acid oxidase resistance In vivo probe design

High-Confidence Application Scenarios


Chiral Chromatography with a Cation-Exchange D-Amino Acid Standard

The permanent negative charge from the sulfonate group, combined with the D-configuration, makes this compound an ideal standard for developing and validating mixed-mode chiral separation methods (e.g., using zwitterionic chiral stationary phases). Its strong cation-exchange interaction (absent in D-tryptophan) provides a distinct retention mechanism that can be exploited to separate complex mixtures of amino acid derivatives [1]. Procurement is justified when a D-configured, permanently anionic tryptophan standard is required that cannot be substituted by D-tryptophan or its common N-acyl derivatives.

Metabolically Stabilized Peptide Analogs with Anionic Functionality

Incorporation of N-(3-Sulfopropyl)-D-tryptophan into peptide chains replaces a neutral, oxidizable tryptophan residue with a negatively charged, D-configured analog. Based on class-level evidence for D-amino acid metabolic stability and the known chemical stability of sulfonates, this could simultaneously improve peptide serum half-life and introduce a permanent anionic charge for improved solubility or target binding [2]. This scenario is particularly relevant when the natural L-tryptophan residue is a metabolic liability or when an anionic moiety is pharmacophorically required.

Fluorescence Quenching Studies Using Altered Tryptophan Photophysics

The N-sulfopropyl modification alters the electronic environment of the indole ring, which may shift the fluorescence excitation and emission maxima relative to unmodified tryptophan. While quantitative photophysical data for this specific compound are not publicly available, the structural analogy to other N-substituted tryptophans whose altered fluorescence properties have been documented supports its use as a probe in protein-ligand binding studies where the native tryptophan signal is insufficient or requires differentiation [3]. Researchers should experimentally characterize the fluorescence parameters before use in quantitative FRET assays.

Bioconjugation via the Sulfonate Group for Affinity Surfaces

The free sulfonate group offers a chemically orthogonal handle for electrostatic immobilization on anion-exchange resins or for ionic complexation with cationic partners. This property differentiates it from N-acetyl-D-tryptophan, which lacks a strong anionic group. This scenario is suitable for developing affinity chromatography resins or biosensor surfaces where the D-tryptophan pharmacophore must be presented with a specific charge environment and stereochemistry, and where covalent immobilization through the carboxyl group is not desired [1].

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